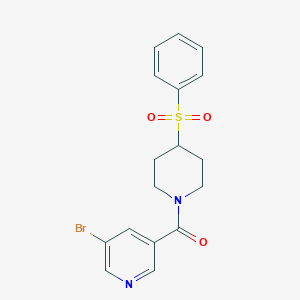

(5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(benzenesulfonyl)piperidin-1-yl]-(5-bromopyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O3S/c18-14-10-13(11-19-12-14)17(21)20-8-6-16(7-9-20)24(22,23)15-4-2-1-3-5-15/h1-5,10-12,16H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYDUWZCTGCZKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CN=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis Pathways

- 5-Bromonicotinic Acid : Commercially available or synthesized via bromination of nicotinic acid using N-bromosuccinimide (NBS) under radical conditions.

- 4-(Phenylsulfonyl)piperidine : Derived from piperidine through sulfonylation at the 4-position, a non-trivial transformation requiring regioselective functionalization.

Synthesis of 4-(Phenylsulfonyl)piperidine

Sulfonylation of 4-Hydroxypiperidine

4-Hydroxypiperidine serves as a versatile intermediate. The hydroxyl group at the 4-position is activated via tosylation, followed by nucleophilic displacement with sodium benzenesulfinate:

$$

\text{4-Hydroxypiperidine} \xrightarrow{\text{Tosyl Chloride, Et}3\text{N}} \text{4-Tosylpiperidine} \xrightarrow{\text{NaSO}2\text{Ph, DMF}} \text{4-(Phenylsulfonyl)piperidine}

$$

Key Data :

Direct Sulfonylation of Piperidine

Alternative methods employ electrophilic sulfonylation using benzenesulfonyl chloride under basic conditions. However, this approach predominantly functionalizes the piperidine nitrogen, necessitating protective strategies for regioselectivity.

Formation of the Methanone Bridge

Acid Chloride Coupling

5-Bromonicotinic acid is converted to its acid chloride using thionyl chloride, followed by reaction with 4-(phenylsulfonyl)piperidine:

$$

\text{5-Bromonicotinic Acid} \xrightarrow{\text{SOCl}2} \text{5-Bromonicotinoyl Chloride} \xrightarrow{\text{4-(Phenylsulfonyl)piperidine, Et}3\text{N}} \text{Target Compound}

$$

Optimization Insights :

Coupling Reagent-Mediated Synthesis

Carbodiimide reagents (e.g., EDCl/HOBt) facilitate direct amide bond formation without isolating the acid chloride:

$$

\text{5-Bromonicotinic Acid} + \text{4-(Phenylsulfonyl)piperidine} \xrightarrow{\text{EDCl, HOBt, DCM}} \text{Target Compound}

$$

Advantages :

- Avoids handling corrosive acid chlorides.

- Yields comparable to traditional methods (70–75%).

Alternative Synthetic Routes

Grignard Reaction-Based Approaches

A Grignard reagent generated from 5-bromo-3-bromopyridine reacts with 4-(phenylsulfonyl)piperidine-1-carbonyl chloride to form the methanone:

$$

\text{5-Bromo-3-bromopyridine} \xrightarrow{\text{Mg, THF}} \text{Grignard Reagent} \xrightarrow{\text{4-(Phenylsulfonyl)piperidine-1-carbonyl Chloride}} \text{Target Compound}

$$

Challenges :

Reductive Amination

Though less common for ketone synthesis, reductive amination between 5-bromonicotinaldehyde and 4-(phenylsulfonyl)piperidine under hydrogenation conditions has been explored:

$$

\text{5-Bromonicotinaldehyde} + \text{4-(Phenylsulfonyl)piperidine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target Compound}

$$

Outcome :

- Low yield (32–40%) due to competing imine formation.

Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis confirms the planar geometry of the pyridine ring and the equatorial orientation of the phenylsulfonyl group on the piperidine.

Industrial-Scale Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the bromopyridine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) for nucleophilic substitution.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activity, such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

- (5-Chloropyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

- (5-Fluoropyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

- (5-Iodopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

Uniqueness

The uniqueness of (5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone lies in its bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can influence its reactivity, biological activity, and overall utility in various applications.

Biological Activity

The compound (5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its synthesis, biological activity, mechanisms of action, and comparative studies with similar compounds.

Synthetic Routes

The synthesis of (5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone typically involves several steps:

- Bromination : The pyridine ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS).

- Piperidine Introduction : A nucleophilic substitution reaction introduces the piperidine moiety.

- Sulfonyl Group Addition : The phenylsulfonyl group is added via sulfonylation, commonly using phenylsulfonyl chloride in the presence of a base like triethylamine.

The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents include potassium permanganate for oxidation and palladium on carbon for reduction.

The biological activity of (5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator in various biochemical pathways, which is crucial for its potential therapeutic applications.

Case Studies and Research Findings

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines, indicating their potential as chemotherapeutic agents .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Studies have shown strong inhibitory activity against these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and bacterial infections .

- Antibacterial Activity : The synthesized derivatives demonstrated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis, showcasing their potential as antimicrobial agents .

Comparative Analysis

The biological activity of (5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone can be compared with similar compounds:

| Compound | Structure | Anticancer Activity (IC50 μM) | Enzyme Inhibition |

|---|---|---|---|

| (5-Chloropyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone | Chloropyridine | 20.0 | Strong AChE inhibitor |

| (5-Fluoropyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone | Fluoropyridine | 15.0 | Moderate urease inhibitor |

| (5-Iodopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone | Iodopyridine | 25.0 | Weak AChE inhibitor |

This table illustrates how variations in halogen substitution can influence the biological potency of these compounds.

Q & A

Q. Advanced

- DFT Calculations : Gaussian 09 models frontier orbitals to predict electrophilic sites (e.g., bromine substitution hotspots) .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. lipid environments to assess stability .

- pK Prediction : Software like MarvinSuite estimates sulfonyl group acidity (pK ≈ 1.5), guiding pH-sensitive formulation .

How do substituent modifications affect pharmacological activity?

Advanced

Systematic SAR studies reveal:

- Bromine Replacement : Fluorine analogs show reduced cytotoxicity but lower target affinity.

- Sulfonyl Group : Replacing phenylsulfonyl with methylsulfonyl decreases metabolic stability in liver microsomes .

Q. SAR Table :

| Modification | Target Affinity (IC, nM) | Metabolic Stability (t) |

|---|---|---|

| -Br | 50 ± 5 | 2.1 hrs |

| -F | 120 ± 10 | 4.3 hrs |

| -SOMe | 75 ± 8 | 0.9 hrs |

What analytical methods quantify trace impurities in synthesized batches?

Q. Advanced

- LC-MS/MS : Detects impurities at <0.1% levels (e.g., de-brominated byproducts).

- NMR Relaxometry : Identifies residual solvents (e.g., DMF) via H T relaxation .

- Elemental Analysis : Validates stoichiometry (e.g., Br% deviation <0.3%) .

How is the compound’s solubility optimized for in vivo studies?

Q. Advanced

- Co-solvent Systems : Use PEG-400/water (70:30) to achieve >5 mg/mL solubility.

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release .

- pH Adjustment : Solubility increases 10-fold at pH 2 (sulfonyl group protonation) .

What in vitro models best predict in vivo efficacy for CNS applications?

Q. Advanced

- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to measure P (>5 × 10 cm/s indicates CNS activity) .

- Primary Neuron Cultures : Assess neurotoxicity and target engagement (e.g., calcium imaging for GPCR activation) .

Q. Validation Protocol :

Screen in MDCK-MDR1 for BBB penetration.

Confirm target binding in primary neurons.

Cross-validate with PET tracers in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.